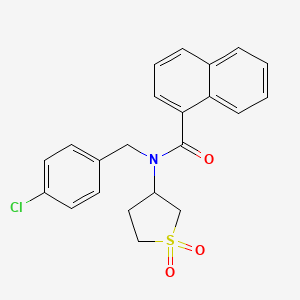

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-naphthamide

Descripción

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-naphthamide is a synthetic organic compound characterized by three key structural elements:

- 4-Chlorobenzyl group: A benzene ring substituted with a chlorine atom at the para position, linked via a methylene group. This moiety is common in pharmaceuticals and agrochemicals due to its metabolic stability and lipophilicity .

- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing five-membered ring, which enhances solubility in polar solvents and may influence biological activity through hydrogen bonding .

- 1-Naphthamide: A naphthalene-derived carboxamide group, known for facilitating π-π stacking interactions in receptor binding .

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClNO3S/c23-18-10-8-16(9-11-18)14-24(19-12-13-28(26,27)15-19)22(25)21-7-3-5-17-4-1-2-6-20(17)21/h1-11,19H,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQDPURIPMEIIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-naphthamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a chlorobenzyl group, a dioxidotetrahydrothiophen moiety, and a naphthamide backbone. Its molecular formula is , with a molecular weight of approximately 392.89 g/mol. The presence of the chlorobenzyl and dioxidotetrahydrothiophen groups contributes to its unique chemical reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 392.89 g/mol |

| IUPAC Name | N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-naphthamide |

| CAS Number | 620556-78-7 |

The biological activity of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-naphthamide is hypothesized to involve interactions with specific enzymes or receptors within biological systems. Preliminary studies suggest that it may modulate enzyme activity or disrupt cellular processes such as DNA replication and protein synthesis.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activities

Research indicates that compounds similar to N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-naphthamide exhibit various biological activities, including:

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of related compounds containing the dioxidotetrahydrothiophen moiety. Results indicated significant inhibition of bacterial growth, suggesting that the structural features of these compounds contribute to their efficacy against pathogens.

Study 2: Anticancer Potential

In vitro assays demonstrated that compounds with similar structures exhibited cytotoxicity towards various cancer cell lines. The mechanism was attributed to the induction of apoptosis in cancer cells, although specific data on N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-naphthamide remains sparse.

Comparative Analysis

To better understand the biological activity of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-naphthamide, it is useful to compare it with other structurally related compounds:

| Compound Name | Notable Activities |

|---|---|

| N-(4-chlorophenyl)benzamide | Anti-inflammatory |

| N-benzyl-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide | Anticancer potential |

| N-(4-chlorobenzyl)-N-(1,1-dioxidothiophen-3-yl) | Antimicrobial properties |

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key features of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-naphthamide with similar compounds:

*Estimated based on structural analogs.

Key Differences and Implications

Sulfone vs. Triazole/Tetrahydrothiophene: The sulfone group in the target compound enhances polarity and stability compared to the triazole in or non-oxidized tetrahydrothiophene derivatives. This could improve pharmacokinetic properties, such as aqueous solubility .

Naphthamide vs.

Chlorobenzyl Substitution :

- All compounds except share the 4-chlorobenzyl group, which is associated with resistance to oxidative metabolism. However, the target compound’s dual N-substitution (sulfone and naphthamide) may reduce steric hindrance compared to N,N-di-(4-chlorobenzyl) analogs () .

Q & A

Q. How can the synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-naphthamide be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

- Reagent stoichiometry : Adjust molar ratios of reactants (e.g., 1.2 equivalents of 1-naphthoyl chloride relative to the amine intermediate) to minimize side reactions .

- Catalyst selection : Use titanium tetraisopropoxide (Ti(O-iPr)₄) or EtMgBr to enhance cyclization efficiency in heterocyclic intermediates, as demonstrated in analogous pyrrolidine syntheses .

- Purification : Employ gradient column chromatography (e.g., diethyl ether:isopropyl alcohol:hexane = 1:1:8) to isolate the target compound from byproducts .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent integration. For example, aromatic protons in the naphthamide moiety typically appear as multiplet signals at δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error) .

- UV-Vis Spectroscopy : Assess π→π* transitions in the naphthalene ring (λmax ~ 270–290 nm) to monitor conjugation stability .

Advanced Research Questions

Q. How can contradictions between experimental spectral data and computational predictions be resolved?

Methodological Answer:

- X-ray crystallography : Resolve ambiguities in molecular geometry (e.g., dihedral angles between the chlorobenzyl and tetrahydrothiophene rings) by comparing experimental crystal structures with DFT-optimized models . Reported R-factors < 0.05 ensure high confidence in bond lengths/angles .

- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational flexibility (e.g., hindered rotation in amide bonds) that may explain discrepancies in peak splitting .

Q. What strategies are effective for evaluating structure-activity relationships (SAR) in pharmacological studies?

Methodological Answer:

- Bioisosteric replacement : Substitute the tetrahydrothiophene-1,1-dioxide moiety with sulfone or sulfonamide groups to assess impact on receptor binding .

- Pharmacophore modeling : Map electrostatic and hydrophobic features of the naphthamide core to correlate with in vitro activity (e.g., IC₅₀ values in enzyme inhibition assays) .

- Metabolic stability assays : Use liver microsome models to identify metabolic hotspots (e.g., oxidation of the chlorobenzyl group) .

Q. How can low aqueous solubility be addressed during preclinical testing?

Methodological Answer:

Q. What approaches validate stereochemical purity in enantiomeric derivatives?

Methodological Answer:

- Chiral HPLC : Utilize cellulose-based columns (e.g., Chiralpak IB) with hexane:isopropanol (90:10) mobile phase to separate enantiomers (resolution factor > 1.5) .

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from quantum mechanical calculations to confirm absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.